(1H-Indazol-4-yl)boronic acid hydrochloride
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Description
(1H-Indazol-4-yl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C7H8BClN2O2 and its molecular weight is 198.413. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .
Mode of Action
It’s known that the compound interacts with its targets to inhibit their function, which can lead to changes in cellular processes .
Biochemical Pathways
Indazole-4-boronic acid, HCl affects the phosphatidylinositol 3-kinase pathway and the farnesyl pyrophosphate synthase pathway . These pathways play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of these processes .
Pharmacokinetics
The compound is predicted to have high gi absorption .
Result of Action
It’s known that the compound’s action can lead to the inhibition of cell growth and survival .
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°c) .
Biochemical Analysis
Biochemical Properties
Indazole-4-boronic acid, HCl, like other boronic acids, can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property allows it to act as a synthetic receptor for the specific recognition and detection of cis-diol-containing species . This interaction with diols allows boronic acids to be utilized in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics .
Molecular Mechanism
The interaction of boronic acids with diols, as mentioned earlier, could potentially influence the activity of enzymes, proteins, and other biomolecules .
Temporal Effects in Laboratory Settings
It is known that it is a solid substance with a melting point of 173-177 °C and it is recommended to be stored at 2-8°C .
Dosage Effects in Animal Models
Indazole-based therapeutic agents have been used in clinical applications or clinical trials , suggesting that dosage studies may have been conducted.
Metabolic Pathways
Boronic acids have been used for the direct immobilization of proteins by interacting with the glycosylated part of the protein structure .
Properties
IUPAC Name |
1H-indazol-4-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-2-1-3-7-5(6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILGUQNESDYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NNC2=CC=C1)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674163 |
Source
|
Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252598-02-9 |
Source
|
Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.